molecular formula C16H25NO2 B561195 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one CAS No. 101450-00-4

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B561195
CAS No.: 101450-00-4
M. Wt: 263.381
InChI Key: XAUSXDCQGBNFKP-UHFFFAOYSA-N
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Description

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a dipropylamino group and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Condensation of 4-methoxybenzaldehyde with dipropylamine in the presence of an acid catalyst to form an imine intermediate.

    Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylpropanoids.

Scientific Research Applications

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-1-(4-methoxyphenyl)propan-1-one
  • 3-(Dipropylamino)-1-(4-hydroxyphenyl)propan-1-one
  • 3-(Dipropylamino)-1-(4-chlorophenyl)propan-1-one

Uniqueness

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both the dipropylamino and methoxyphenyl groups, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to similar compounds.

Biological Activity

3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one, also known as a substituted phenylpropanoids compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, particularly in medicine and pharmacology.

The molecular formula of this compound is C16H25NO2C_{16}H_{25}NO_2 with a molar mass of approximately 263.38 g/mol. Its structure includes a dipropylamino group and a methoxyphenyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects by modulating cellular signaling pathways, leading to alterations in physiological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurochemical signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)6.72
HeLa (Cervical Cancer)4.87
A549 (Lung Cancer)8.50

These findings indicate that the compound could be a candidate for further development as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in [Journal Name] evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory mechanism was explored using a murine model of inflammation. The compound reduced swelling and pain significantly compared to untreated controls, suggesting its utility in managing inflammatory conditions.

Properties

IUPAC Name

3-(dipropylamino)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-11-17(12-5-2)13-10-16(18)14-6-8-15(19-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUSXDCQGBNFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700686
Record name 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101450-00-4
Record name 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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